Capsiate Natura;CH-19 Capsiate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories of Non Pungent Capsaicinoid Discovery
The journey to understanding non-pungent capsaicinoids is rooted in the study of pepper cultivars that surprisingly lacked the expected heat. A pivotal moment in this discovery was the identification of the 'CH-19 Sweet' pepper, a non-pungent variety of Capsicum annuum L. acs.orgjst.go.jp This particular cultivar was developed from a pungent Thai pepper known as 'CH-19'. acs.org Researchers noted that while 'CH-19 Sweet' contained minimal amounts of capsaicinoids, it was rich in what were termed "capsaicinoid-like substances" (CLSs). acs.org
These CLSs were found to be structurally similar to capsaicin (B1668287) but lacked its characteristic pungency. tandfonline.com Further investigation led to the isolation and characterization of these novel compounds, which were named capsiate (B39960) and dihydrocapsiate (B147844). acs.org The key structural difference lies in the bond connecting the vanillyl group to the fatty acid side chain; capsaicin has an amide bond, whereas capsiates have an ester bond. jst.go.jp This seemingly small difference is responsible for the dramatic reduction in pungency, making capsinoids approximately 1,000 times less pungent than capsaicin. bkherb.com The discovery of these compounds opened up new possibilities for harnessing the physiological effects of capsaicinoids without the limiting factor of intense spiciness. tandfonline.com
Academic Significance of Capsiate Compounds As Research Modulators
Capsiate (B39960) and its related compounds have emerged as significant tools in scientific research, primarily for their ability to modulate various biological pathways. Their structural similarity to capsaicin (B1668287) allows them to interact with the same molecular targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govacs.org The activation of TRPV1 by capsaicin is responsible for the sensation of heat and pain. mdpi.com
The non-pungent nature of capsiates makes them valuable for studying the effects of TRPV1 activation without the confounding and often limiting factor of pungency. acs.org This has allowed researchers to explore the therapeutic potential of TRPV1 modulation in areas such as pain management, where capsaicin's irritant properties can be a significant drawback. acs.orgmdpi.com
Furthermore, research has indicated that capsiates can act as positive modulators of TRPV1, enhancing the channel's response to other agonists like capsaicin. biorxiv.org This suggests a more complex interaction with the receptor than simple activation and opens up new avenues for understanding the nuanced regulation of this important sensory channel. The ability to separate the physiological effects from the sensory experience of pungency makes capsiates powerful research modulators for dissecting the intricate roles of the TRPV1 pathway in health and disease.
Overview of Key Research Paradigms and Foundational Studies on Capsiate Natura
Precursor Pathways and Metabolic Fluxes in Capsicum Species
The journey to capsiate begins with fundamental building blocks derived from primary metabolic pathways. The intricate network of reactions that channel these precursors towards capsinoid synthesis is a testament to the metabolic adaptability of Capsicum plants.
Role of Phenylalanine and Valine in Capsiate Anabolism
The biosynthesis of capsiate is fundamentally dependent on two key amino acids: phenylalanine and valine. researchgate.nettandfonline.commdpi.comoup.comnih.gov Phenylalanine serves as the precursor for the vanillyl alcohol moiety of the capsiate molecule, entering the phenylpropanoid pathway. mdpi.comnih.gov This pathway is a central route in plant secondary metabolism, responsible for producing a wide array of phenolic compounds.
Valine, a branched-chain amino acid, provides the acyl group of capsiate. researchgate.nettandfonline.commdpi.comoup.comnih.gov Tracer experiments using radiolabeled phenylalanine and valine in the non-pungent 'CH-19 Sweet' pepper have definitively confirmed their roles as precursors. researchgate.nettandfonline.comoup.com When [14C]phenylalanine and [3H]valine were introduced into the fruits, radioactivity was subsequently detected in the capsinoid fractions, demonstrating their direct incorporation into the final capsiate structure. researchgate.nettandfonline.comoup.com
The availability of these precursor amino acids within the placental tissue, the site of capsaicinoid and capsinoid synthesis, is crucial. mdpi.comnih.gov Studies have shown that the placenta itself can synthesize these amino acids in situ, ensuring a localized supply for the biosynthetic machinery. mdpi.comnih.gov Blocking the synthesis of either phenylalanine or valine has been shown to significantly reduce the accumulation of capsaicinoids, highlighting their essential role. mdpi.comnih.gov
Enzymatic Catalysis in Capsiate Formation
The conversion of precursors into the final capsiate molecule is orchestrated by a series of specific enzymes. The key divergence from the capsaicin biosynthetic pathway lies in the enzymatic steps that process the vanillin (B372448) intermediate.
Characterization of Cinnamyl Alcohol Dehydrogenase (CAD) in Vanillyl Alcohol Synthesis
A pivotal step in capsiate biosynthesis is the reduction of vanillin to vanillyl alcohol. exlibrisgroup.comnih.govnih.govresearchgate.net This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme also involved in lignin (B12514952) biosynthesis. exlibrisgroup.comnih.govnih.govresearchgate.net In pungent pepper varieties, vanillin is typically converted to vanillylamine (B75263) to produce capsaicin. However, in non-pungent cultivars like 'CH-19 Sweet' that produce capsiate, vanillin is instead reduced to vanillyl alcohol. nih.govresearchgate.net
Research has shown that the placental extracts of 'CH-19 Sweet' exhibit vanillin reduction activity, which is suppressed by specific inhibitors of CAD. exlibrisgroup.comnih.gov Furthermore, the transcript levels of the CaCAD1 gene are higher in the placenta of red fruits compared to green fruits, correlating with capsiate production. exlibrisgroup.comnih.gov A recombinant CaCAD1 protein has been shown to effectively reduce vanillin to vanillyl alcohol, providing strong evidence for its role in the capsiate biosynthetic pathway. exlibrisgroup.comnih.govresearchgate.net
Interplay with Putative Aminotransferase (pAMT) and Capsaicin Synthase (Pun1) in Capsiate/Capsaicinoid Divergence
The critical branching point between capsaicin and capsiate synthesis is determined by the activity of the putative aminotransferase (pAMT). nih.govresearchgate.net In pungent peppers, pAMT catalyzes the conversion of vanillin to vanillylamine, the precursor for capsaicin. nih.govresearchgate.net However, the 'CH-19 Sweet' cultivar possesses a loss-of-function mutation in the pAMT gene. researchgate.netnih.gov This mutation, a single T nucleotide insertion, leads to a premature stop codon and a non-functional pAMT protein. nih.gov
The absence of functional pAMT prevents the formation of vanillylamine from vanillin. researchgate.netnih.gov Consequently, vanillin is shunted towards the alternative pathway where it is reduced to vanillyl alcohol by CAD. exlibrisgroup.comnih.govresearchgate.net
Interestingly, the final condensation step in both capsaicin and capsiate biosynthesis is catalyzed by the same enzyme, capsaicin synthase, which is encoded by the Pun1 gene. nih.govresearchgate.net Pun1 is responsible for acylating the vanillyl moiety, using vanillylamine in pungent varieties and vanillyl alcohol in capsiate-producing varieties like 'CH-19 Sweet'. nih.govresearchgate.net Therefore, the divergence between the two pathways is dictated by the functionality of pAMT, which determines the substrate available for Pun1. nih.govresearchgate.net
Genetic and Transcriptional Regulation of Capsiate Biosynthesis
The production of capsiate is tightly controlled at the genetic level, with specific gene expression patterns observed in capsiate-accumulating cultivars.
Gene Expression Profiles in CH-19 Sweet Cultivars
In the 'CH-19 Sweet' cultivar, the genetic basis for capsiate production is well-defined. researchgate.nettandfonline.comnih.govresearchgate.net As mentioned, a key feature is the non-functional pAMT gene. researchgate.netnih.gov While the pAMT gene is transcribed into mRNA, the mutation prevents the translation of a functional enzyme. nih.gov
In contrast, the expression of the Pun1 gene, encoding capsaicin synthase, remains active in 'CH-19 Sweet'. nih.gov This allows for the synthesis of capsiate when vanillyl alcohol is provided as a substrate. nih.govresearchgate.net Studies have shown that high levels of capsaicin accumulation in pungent cultivars are associated with high expression levels of both pAMT and Pun1. nih.gov In 'CH-19 Sweet', the expression of Pun1 is comparable to that in pungent cultivars, but the lack of pAMT activity redirects the metabolic flux towards capsiate. nih.gov
The expression of CAD is also a crucial factor. In 'CH-19 Sweet', CAD is ubiquitously expressed in the fruit, with higher expression in the red fruit placenta compared to the green fruit placenta. nih.gov This expression pattern supports its role in providing the vanillyl alcohol necessary for capsiate synthesis.
Table 1: Key Genes in Capsiate Biosynthesis
| Gene | Encoded Enzyme | Function in 'CH-19 Sweet' |
|---|---|---|
| pAMT | Putative Aminotransferase | Non-functional due to mutation, preventing vanillylamine synthesis. researchgate.netnih.gov |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduces vanillin to vanillyl alcohol. exlibrisgroup.comnih.govnih.govresearchgate.net |
Table 2: Precursors and Intermediates in Capsiate Biosynthesis
| Compound | Role |
|---|---|
| Phenylalanine | Precursor for the vanillyl moiety. researchgate.nettandfonline.commdpi.comoup.comnih.gov |
| Valine | Precursor for the acyl moiety. researchgate.nettandfonline.commdpi.comoup.comnih.gov |
| Vanillin | Intermediate derived from phenylalanine. researchgate.netnih.gov |
Table of Compounds
| Compound Name |
|---|
| Capsiate |
| Capsaicin |
| Dihydrocapsiate |
| Nordihydrocapsiate (B1241738) |
| Phenylalanine |
| Valine |
| Cinnamic acid |
| p-Coumaric acid |
| Caffeic acid |
| Ferulic acid |
| Vanillin |
| Vanillylamine |
| Vanillyl alcohol |
| Vanillic acid |
Genomic Insights into Capsiate Biosynthesis Pathways
Genomic and transcriptomic analyses have provided significant insights into the molecular basis of Capsiate Natura production. The discovery of capsinoids in the non-pungent 'CH-19 Sweet' pepper spurred research into the genetic determinants differentiating it from pungent varieties. google.comnih.gov
The primary genomic factor is a nonsense mutation in the putative aminotransferase (pAMT) gene in the 'CH-19 Sweet' cultivar. nih.gov Research has shown a specific single nucleotide (T) insertion in the pAMT gene. nih.gov This insertion creates a premature stop codon, leading to the translation of a truncated, non-functional protein. nih.gov As a result, the pAMT enzyme activity is lost, preventing the synthesis of vanillylamine from vanillin. nih.govresearchgate.net This specific mutation appears to be unique to the 'CH-19 Sweet' strain and its derivatives. nih.gov
Another critical gene is Cinnamyl Alcohol Dehydrogenase (CAD). While CAD is a common enzyme in plants involved in lignin formation, its role in reducing vanillin to vanillyl alcohol is a key step in the capsiate pathway. jst.go.jpresearchgate.net The expression of CAD in the placental tissue, where capsaicinoids and capsinoids are synthesized, allows for this alternative metabolic route when the primary pathway to vanillylamine is blocked. jst.go.jp
Furthermore, the Pun1 locus, which encodes the acyltransferase known as capsaicin synthase (CS or AT3), is essential for the final step of both capsaicinoid and capsinoid synthesis. google.comresearchgate.net Genetic analysis has confirmed that without a functional Pun1 gene, capsinoids cannot be synthesized, even in plants with a mutated pAMT gene. researchgate.net This demonstrates that the Pun1 gene product is responsible for catalyzing the condensation reaction with either vanillylamine (to produce capsaicin) or vanillyl alcohol (to produce capsiate). researchgate.netresearchgate.net
Integrative genomic studies comparing pungent and non-pungent pepper varieties have highlighted how changes in gene expression and the neofunctionalization of enzymes like capsaicin synthase have shaped the evolution of pungency and the production of related compounds like capsiates. researchgate.netresearchgate.net
Below is a table summarizing the key genes involved in the biosynthesis of Capsiate Natura.
| Gene/Locus | Enzyme Encoded | Function in Capsiate Biosynthesis | Effect of Mutation/Expression |
| pAMT | Putative Aminotransferase | In pungent peppers, converts vanillin to vanillylamine. | A loss-of-function mutation prevents vanillylamine formation, diverting vanillin to the capsiate pathway. nih.govresearchgate.net |
| CAD | Cinnamyl Alcohol Dehydrogenase | Reduces vanillin to vanillyl alcohol, the direct precursor for the vanillyl moiety of capsiate. jst.go.jpresearchgate.net | Its activity is crucial for providing the substrate for capsiate synthesis in pAMT-defective mutants. researchgate.net |
| Pun1 | Capsaicin Synthase (CS / AT3) | Catalyzes the final condensation step, forming an ester bond between vanillyl alcohol and a branched-chain fatty acid. researchgate.netresearchgate.net | A functional Pun1 gene is essential for the synthesis of capsiates. researchgate.net |
Biotechnological Strategies for Biosynthetic Augmentation of Capsiate Natura
The health-promoting properties of Capsiate Natura have driven interest in developing strategies to increase its production. Biotechnological approaches offer promising avenues to enhance the yield of this valuable compound beyond conventional agricultural extraction.
One major strategy involves metabolic engineering in microorganisms. The baker's yeast, Saccharomyces cerevisiae, has been successfully engineered to produce various plant-derived natural products. lu.se By introducing the necessary biosynthetic genes from Capsicum, it is theoretically possible to create a yeast strain capable of producing capsiates from simple sugars. This would involve expressing genes for the synthesis of vanillyl alcohol and the relevant fatty acids, as well as the Pun1 gene for the final condensation step. lu.se
In vitro plant cell and tissue culture represents another significant biotechnological frontier. The cultivation of Capsicum placental cells, where capsinoids are naturally synthesized, in bioreactors allows for a controlled production environment. researchgate.netresearchgate.net Several strategies can be employed to enhance yields in these cultures:
Precursor Feeding: Supplying the cell cultures with intermediates of the biosynthetic pathway, such as vanillyl alcohol or specific fatty acids, can significantly boost the final product concentration. nih.gov Studies on capsaicin have shown that feeding vanillin can increase production dramatically. nih.gov A similar approach with vanillyl alcohol could augment capsiate synthesis.
Elicitation: The use of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites. Signaling molecules like methyl jasmonate and salicylic (B10762653) acid have been shown to enhance capsaicin production in cell cultures and could be tested for their effect on capsiates. researchgate.net
Immobilization: Immobilizing plant cells can lead to higher productivity and simplify downstream processing. researchgate.netnih.gov Immobilized Capsicum cells have shown a higher rate of capsaicin production compared to freely suspended cells, a technique directly applicable to capsiates. nih.gov
Finally, enzymatic synthesis outside of a living cell offers a highly controlled method for production. A practical, large-scale production of dihydrocapsiate, a related capsinoid, has been achieved through lipase-catalyzed esterification of vanillyl alcohol and the corresponding fatty acid. tandfonline.com This chemo-enzymatic approach avoids the complexities of cellular systems and can be optimized for high yield and purity. tandfonline.com
These biotechnological strategies, from genetically engineered microbes to advanced cell culture techniques and enzymatic synthesis, hold the key to unlocking a stable and scalable supply of Capsiate Natura for use in various applications.
Chromatographic Techniques for Capsiate Enrichment and Separation
Chromatography is a cornerstone of phytochemical analysis, allowing for the separation of complex mixtures into individual components. For capsiates and related capsinoids, techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Countercurrent Chromatography (CCC) are pivotal.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the identification and quantification of capsinoids, including capsiate. acs.orgusda.gov This method separates components dissolved in a liquid sample by pumping the mixture, known as the mobile phase, at high pressure through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org
A common approach for capsinoid analysis involves using a C18 column, which is a type of reversed-phase column. acs.orgnih.gov For instance, one method successfully identified and quantified E-capsiate and dihydrocapsiate using a C18 monolithic column with a diode array detector (DAD). acs.orgresearchgate.net The separation was achieved using an isocratic mobile phase of acetonitrile (B52724) and water (60:40) at a flow rate of 1.0 mL/min, with detection at a wavelength of 280 nm. acs.orgusda.gov In this study, 49 samples of various Capsicum species were found to contain E-capsiate at levels ranging from 11 to 369 µg/g, while nine of those samples also contained dihydrocapsiate (18–86 µg/g). acs.org
Another HPLC method developed for the simultaneous determination of capsaicinoids and camphor (B46023) in topical medications utilized a C18 column with an isocratic mobile phase of acetonitrile and ultrapure water (2:3 ratio), adjusted to pH 3.2. nih.gov The flow rate was set to 1.5 mL/min, and detection was performed at 281 nm. nih.gov While this method targeted capsaicinoids, its principles are directly applicable to the separation of the structurally similar capsinoids. The development of such analytical techniques is crucial for quantifying capsinoids in various pepper fruit types. usda.gov
| Parameter | Study 1 acs.orgusda.gov | Study 2 nih.gov | Study 3 nih.gov |
|---|---|---|---|
| Column | C18 Monolithic | C18 | Nucleodur C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (2:3), pH 3.2 with acetic acid | Water:Acetonitrile (40:60), both with 0.1% formic acid |
| Flow Type | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 280 nm | UV Detector at 281 nm | Not specified |
| Analytes | E-capsiate, Dihydrocapsiate | Capsaicin, Dihydrocapsaicin (B196133), Camphor | E-capsiate, Z-capsiate |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution due to the use of columns with smaller particle sizes (typically less than 2 µm). eag.com This technique has been effectively applied to the simultaneous separation of multiple capsaicinoids and capsinoids.
One UHPLC method achieved the separation of five major capsaicinoids in under 3 minutes, a dramatic reduction from the 25 minutes required by a conventional HPLC method. tandfonline.com This rapid separation was performed on a Waters BEH C18 column (50 × 2.1 mm, 1.7 µm) with a gradient elution system of acidified water (0.1% acetic acid) and acidified methanol (B129727) (0.1% acetic acid) at a flow rate of 0.8 mL/min and a column temperature of 50°C. tandfonline.com
Another powerful UHPLC method was developed for the simultaneous separation of five major capsaicinoids and three major capsinoids (capsiate, dihydrocapsiate, and nordihydrocapsiate). nih.govresearchgate.net This method uniquely employed a phenyl-hexyl stationary phase, which provides both π-π and hydrophobic interactions, enhancing separation. researchgate.net Optimal separation was achieved in 5 minutes with a mobile phase of acidified water and methanol at a flow rate of 0.5 mL/min and a column temperature of 55°C. nih.govresearchgate.net This was noted as the first successful separation and quantification of nordihydrocapsiate from capsiate. nih.gov
Further research demonstrated the separation of major capsaicinoids and capsinoids in less than 2 minutes using an ACQUITY UPLC BEH rp-C18 column (100 mm × 2.1 mm, 1.7 µm). nih.gov The optimized variables included a mobile phase of water and acetonitrile (both acidified with 0.1% acetic acid), a column temperature between 35-70°C, and a flow rate of 0.6-0.95 mL min-1. nih.gov The combination of UHPLC with high-resolution mass spectrometry (HRMS) has also been used for the detailed profiling of capsaicinoids and capsinoids in paprika samples, demonstrating its power in chemometric characterization. mdpi.com
| Parameter | Study 1 tandfonline.com | Study 2 nih.govresearchgate.net | Study 3 nih.gov |
|---|---|---|---|
| Column | Waters BEH C18 (50 × 2.1 mm, 1.7 µm) | Phenyl-hexyl stationary phase | ACQUITY UPLC BEH rp-C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Water (0.1% acetic acid) & Methanol (0.1% acetic acid) | Acidified Water & Methanol | Water (0.1% acetic acid) & Acetonitrile (0.1% acetic acid) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min | 0.6 - 0.95 mL/min |
| Temperature | 50°C | 55°C | 35 - 70°C |
| Analysis Time | < 3 min | 5 min | < 2 min |
| Analytes Separated | 5 major capsaicinoids | 5 major capsaicinoids & 3 major capsinoids | Major capsaicinoids & capsinoids |
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby preventing the irreversible adsorption of the sample onto a stationary phase. wikipedia.org This method is particularly well-suited for the preparative isolation and purification of compounds from complex natural extracts. researchgate.net
CCC has been successfully employed for the purification of capsaicinoids from Capsicum extracts. In one application, preparative high-speed counter-current chromatography (HSCCC) was used to isolate dihydrocapsaicin (33 mg), capsaicin (68 mg), and nordihydrocapsaicin (B196126) (4 mg) from 150 mg of a crude extract of Capsicum frutescens. researchgate.netresearchgate.net The separation was achieved using a two-phase solvent system composed of tetrachloromethane–methanol–water at a 4:3:2 volume ratio, yielding purities of 97.4% for dihydrocapsaicin and 99.0% for capsaicin. researchgate.netresearchgate.net
While the primary application shown in research is for the more abundant capsaicinoids, the methodology is directly transferable to the purification of capsiates. The selection of an appropriate two-phase solvent system is critical for successful separation. CCC can be effectively combined with other extraction techniques, such as Supercritical Fluid Extraction (SFE), to create an integrated workflow for obtaining high-purity compounds from natural sources. researchgate.net
Emerging Extraction Technologies
To overcome the limitations of conventional solvent extraction, such as long extraction times, use of large volumes of organic solvents, and potential degradation of thermolabile compounds, emerging technologies are being optimized. Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) are two prominent "green" technologies applied to the recovery of capsiates.
Supercritical Fluid Extraction (SFE) is a green technology that uses a solvent at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. frontiersin.org Carbon dioxide (CO₂) is the most common solvent due to its low critical temperature (31.1°C), non-toxicity, non-flammability, and GRAS (Generally Recognized As Safe) status. mdpi.comsemanticscholar.org
The efficiency of SFE for capsinoid extraction is influenced by several key parameters, including temperature, pressure, and the use of co-solvents. semanticscholar.orgnih.gov Research shows that pressure has a more significant effect on extraction yield than temperature. nih.gov An increase in pressure at a constant temperature generally increases the density of the supercritical CO₂, enhancing its solvation power and thus the extraction efficiency. nih.gov Temperatures are typically maintained between 40 and 70°C. semanticscholar.orgnih.gov
| Pepper Type | Optimal Temperature | Optimal Pressure | Extraction Time | Key Finding | Reference |
|---|---|---|---|---|---|
| 'Biquinho' (C. chinense) | 60°C | 15 MPa (150 bar) | 90 min | High concentration of capsinoids (28.5 mg/g extract). | nih.govresearchgate.net |
| 'Mayapan' Habanero (C. chinense) | 45°C | 1450 psi (~10 MPa) | 60 min | Highest concentration of capsaicin and dihydrocapsaicin. | mdpi.com |
| 'Malagueta' (C. frutescens) | 40°C | 15 MPa (150 bar) | 90 min | Best yields for capsaicin and dihydrocapsaicin. | researchgate.netpreprints.org |
| Capsicum annuum | 50°C | 45 MPa (450 bar) | 74 min | Optimal conditions for overall extract yield. | researchgate.net |
Ultrasound-Assisted Extraction (UAE) utilizes the energy from high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. mdpi.com The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer, which accelerates the extraction of target compounds. mdpi.combohrium.com UAE is considered a simple, efficient, and low-cost extraction technique. bohrium.com
The optimization of UAE involves several critical parameters: solvent type, temperature, extraction time, and the sample mass to solvent volume ratio. mdpi.com For capsinoids, which are moderately polar, solvents like methanol and ethanol (B145695) have shown high extraction efficiency, while water is generally a poor solvent for these compounds. mdpi.combohrium.com
In one study optimizing UAE for capsinoids, a solvent mixture of 42% methanol and 58% ethyl acetate (B1210297) was found to be optimal. mdpi.com The best extraction conditions were determined to be an extraction time of 5 minutes, a low temperature of 5.5°C, a pH of 8, and a sample-to-solvent ratio of 0.2g to 14.5 mL. mdpi.com Another study focusing on capsaicinoids found that temperatures between 60-70°C can be ideal, as the target compounds approach their fusion point, facilitating dissolution. researchgate.net However, for capsinoids, lower temperatures may be preferable to prevent degradation. Extraction times are typically short, with quantitative recoveries often achieved in 5 to 20 minutes. mdpi.combohrium.com
| Parameter | Study 1 mdpi.com | Study 2 bohrium.com | Study 3 ajol.info |
|---|---|---|---|
| Optimal Solvent | 42% Methanol + 58% Ethyl Acetate | Methanol | Acetone (B3395972) |
| Optimal Temperature | 5.5°C | Not a relevant parameter | 25-35°C (Optimized at 30°C) |
| Optimal Time | 5 min | 10-20 min | 40 min |
| Sample:Solvent Ratio | 0.2 g : 14.5 mL | 1 g : 25 mL | 1 g : 10 mL |
| Key Analytes | Capsiate, Dihydrocapsiate | Capsaicin, Dihydrocapsaicin | Capsaicinoids |
Microwave-Assisted Extraction (MAE) Enhancements
Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to facilitate the rapid extraction of compounds from a matrix into a solvent. core.ac.ukfrontiersin.org This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and increased extraction yields. researchgate.netnih.gov The process involves the direct interaction of microwaves with the solvent and sample, leading to efficient and uniform heating that accelerates the release of target analytes like capsiates from the plant material. frontiersin.orgwesternsydney.edu.au
Research into enhancing MAE for capsinoid extraction has focused on optimizing several key parameters to maximize efficiency and yield. mdpi.com The selection of an appropriate solvent is a critical first step. core.ac.uk Studies have shown that polar solvents like methanol and ethanol provide the best extraction yields for capsiates using MAE, while non-polar solvents or water result in negligible extraction. mdpi.comresearchgate.net
Further enhancements are achieved by systematically optimizing variables such as temperature, extraction time, microwave power, and the sample mass to solvent volume ratio. researchgate.netmdpi.com For instance, one study determined the optimal conditions for MAE of capsiate from 'Biquinho' peppers (Capsicum chinense) to be an extraction time of 5 minutes at a temperature of 60°C, a pH of 8, and a sample-to-solvent ratio of 0.2 g to 15 mL, using 100% methanol as the solvent. mdpi.com Another study focusing on capsaicinoids found that using acetone with a 7-minute irradiation time was highly effective. researchgate.net These findings demonstrate that MAE can recover approximately 95% of the total target compounds in a single step lasting about 15 minutes, a significant improvement over the hours required for conventional methods like reflux or shaken flask extraction. researchgate.net
Table 1: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Capsinoids/Capsaicinoids from Peppers
| Parameter | Optimized Condition (Capsiate) mdpi.com | Optimized Condition (Capsaicinoids) researchgate.net | Influence on Extraction |
|---|---|---|---|
| Solvent | 100% Methanol | Acetone | The solvent's ability to absorb microwave energy and solubilize the target compound is crucial. Polar solvents like methanol are highly effective for capsiates. mdpi.com |
| Time | 5 minutes | 7 minutes | MAE significantly reduces extraction time compared to conventional methods. researchgate.net Optimal time balances yield against potential degradation. |
| Temperature | 60 °C | Not specified | Higher temperatures can increase extraction efficiency, but must be controlled to prevent degradation of thermally sensitive compounds like capsinoids. core.ac.uk |
| Power | Not specified | 30% | Microwave power affects the heating rate. Optimization is needed to ensure efficient extraction without damaging the analytes. researchgate.net |
| Sample:Solvent Ratio | 0.2 g : 15 mL | 2 g sample | This ratio impacts the concentration gradient and the solvent's ability to fully penetrate the sample matrix. mdpi.com |
| pH | 8 | Not specified | Adjusting the pH of the extraction medium can influence the solubility and stability of the target compounds. mdpi.com |
Purity Assessment and Characterization for Academic Research Standards
Following extraction and purification, rigorous analytical methods are required to assess the purity of capsiate isolates and to confirm their chemical identity, meeting the standards for academic research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification and purity assessment of capsiates. mdpi.comnih.gov
For purity analysis, HPLC systems are typically equipped with Diode Array Detectors (DAD) or fluorescence detectors. core.ac.uknih.gov A common method involves using a C18 column with a gradient mobile phase, such as acetonitrile and water, which allows for the separation of capsiate from other related compounds like dihydrocapsiate and capsaicinoids. mdpi.comgoogle.com The purity is determined by comparing the peak area of the analyte to the total peak area in the chromatogram. For instance, a bulk purification process involving liquid-liquid extraction followed by chromatography on an hp20ss column achieved a final combined capsinoid purity of 96.6% (wt/wt). mdpi.commdpi.com
Characterization and structural confirmation are accomplished using a combination of chromatographic and spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful tool for this purpose. csic.esnih.gov LC-MS provides not only retention time data but also mass-to-charge ratio information, which is highly specific and allows for accurate identification. csic.es High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide precise mass measurements to confirm the elemental composition. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the definitive method for structural elucidation. tandfonline.com NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the capsiate structure, including the ester linkage that distinguishes it from capsaicin. tandfonline.com The combination of these methods—HPLC for purity, LC-MS for identification, and NMR for structural confirmation—ensures that the isolated compound meets the stringent criteria required for academic and pharmaceutical research. mdpi.comcsic.estandfonline.com
Table 2: Analytical Methods for Purity Assessment and Characterization of Capsiate
| Technique | Column/Instrument | Mobile Phase/Parameters | Purpose |
|---|---|---|---|
| HPLC-DAD | Agilent Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) mdpi.com | Gradient: 50% acetonitrile: 50% water to 100% acetonitrile over 30 min. Detection at 280 nm. mdpi.comgoogle.com | Quantification and purity assessment. Separates capsiate, dihydrocapsiate, and other analogues. researchgate.net |
| LC-MS (TOF) | HPLC coupled to ESI-MS(TOF) researchgate.net | Acetonitrile/water mobile phase. Analysis in negative or positive ion mode. csic.esresearchgate.net | Accurate mass measurement for identification and confirmation of elemental composition. High sensitivity and selectivity. csic.es |
| ¹H and ¹³C NMR | 400 MHz NMR Spectrometer google.com | Solvent: CDCl₃ tandfonline.com | Definitive structural elucidation and confirmation of the chemical structure, including stereochemistry. tandfonline.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Acetone |
| Capsaicin |
| Capsiate |
| Dihydrocapsiate |
| Ethanol |
| Ethyl acetate |
| Heptane |
| Hexane |
| Iso-octane |
| Methanol |
| N-ethyl-lidocaine |
| Nordihydrocapsiate |
| Pentane |
Structural Elucidation and Structure Activity Relationships Sar of Capsiate Compounds
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The precise identification and quantification of capsiates rely on sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating capsiates from other compounds in pepper extracts. nih.govusamv.rousamv.ro When coupled with advanced detectors, HPLC provides robust data for structural confirmation.
Mass Spectrometry (MS) is crucial for determining the molecular weight of capsiate (B39960) and its analogues. Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecules, which are then analyzed. Time-of-Flight (TOF) and Quadrupole Time-of-Flight (QTOF) mass analyzers provide highly accurate mass measurements, allowing for the confirmation of elemental composition. researchgate.netnih.gov Tandem MS (MS/MS) experiments, where ions are fragmented, reveal characteristic patterns that act as a structural fingerprint, helping to distinguish between different capsinoids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural elucidation of capsiate compounds. Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) techniques are employed to map the precise connectivity of atoms within the molecule. researchgate.netnih.gov ¹H NMR spectra show the chemical environment of each hydrogen atom, while 2D NMR experiments (like COSY and HMBC) reveal which atoms are connected, confirming the arrangement of the vanillyl group, the ester linkage, and the fatty acid chain. researchgate.netmdpi.com This level of detail is essential for distinguishing between isomers and confirming the identity of novel analogues.
Table 1: Spectroscopic Techniques for Capsiate Analysis
| Technique | Purpose | Information Yielded |
|---|---|---|
| HPLC | Separation | Retention time for identification and quantification. |
| Mass Spectrometry (MS) | Identification | Molecular weight and elemental composition. |
| Tandem MS (MS/MS) | Structural Fingerprinting | Characteristic fragmentation patterns for confirmation. |
| ¹H NMR | Structural Elucidation | Information on the chemical environment of protons. |
| 2D NMR | Structural Confirmation | Detailed atomic connectivity and spatial relationships. |
Stereochemical Analysis of Natural Capsiate Analogues
The stereochemistry of capsiate analogues is primarily associated with the fatty acid side chain (C-Region). The most common natural capsiate, derived from 8-methyl-6-nonenoic acid, contains a carbon-carbon double bond. This double bond can exist in either a cis or trans configuration. In the analogous pungent compound, capsaicin (B1668287), the natural form is predominantly the trans-isomer, a configuration favored due to lower steric hindrance. ptfarm.pl While specific stereochemical analyses of natural capsiates are less commonly reported, it is understood that they follow the biosynthetic pathways of their fatty acid precursors, with the trans configuration being the energetically favored and likely natural form.
Comparative SAR with Pungent Capsaicinoids
The biological activity of capsiates is best understood by comparing their structure-activity relationships with those of the well-studied pungent capsaicinoids.
The vanillyl moiety (Region A) is a critical pharmacophore for interaction with biological targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govresearchgate.net This aromatic ring, with its hydroxyl and methoxy (B1213986) groups, is essential for binding. Studies on capsaicin analogues show that the 4-hydroxyl and 3-methoxy groups are key for agonistic activity. nih.gov Modifications to this ring, such as altering the position or nature of these functional groups, typically lead to a significant reduction or loss of activity. researchgate.netnih.gov This principle holds true for capsiates, as the vanillyl portion is identical to that of capsaicin and is required for its biological effects, such as the activation of TRPV1 receptors in the gut. nih.govresearchgate.net
The central linkage (Region B) is the defining structural difference between capsiates (ester bond) and capsaicinoids (amide bond) and is the primary determinant of their differing sensory properties. nih.govoup.com The amide bond in capsaicin is more stable and resistant to hydrolysis. This stability allows it to effectively activate TRPV1 receptors in the oral cavity, leading to the sensation of pungency. nih.gov
In contrast, the ester bond in capsiate is more susceptible to hydrolysis by esterase enzymes present in the mouth and on the tongue. This rapid breakdown prevents the molecule from significantly activating oral TRPV1 receptors, rendering it non-pungent. oup.com However, when capsiate reaches the gut, it can activate TRPV1 receptors before being fully hydrolyzed, initiating its characteristic physiological effects. nih.govresearchgate.net Therefore, the ester linkage acts as a crucial structural feature that modifies the site of action and sensory perception of the molecule.
Similar principles apply to capsiates. The most abundant natural capsinoids are capsiate, dihydrocapsiate (B147844), and nordihydrocapsiate (B1241738). oup.comnih.gov Dihydrocapsiate has a saturated fatty acid chain, analogous to dihydrocapsaicin (B196133), while capsiate has an unsaturated chain, analogous to capsaicin. nih.gov The length and saturation of this acyl group influence the molecule's lipophilicity, which in turn affects its ability to access and bind to its target receptors. Alterations in this region can modulate the potency of the compound. For instance, the anti-obesity effects of capsaicin have been linked to alterations in gut microbiota and the production of short-chain fatty acids, highlighting the metabolic importance of this molecular region. nih.gov
Table 2: Structural Comparison of Capsiate and Capsaicin
| Feature | Capsiate | Capsaicin | Significance |
|---|---|---|---|
| Region A | Vanillyl Moiety | Vanillyl Moiety | Essential for receptor binding in both compounds. |
| Region B | Ester Linkage | Amide Linkage | Determines pungency and site of action (gut vs. mouth). |
| Region C | Fatty Acid Chain | Fatty Acid Chain | Modulates potency and lipophilicity. |
Rational Design and Synthesis of Novel Capsiate Analogues for Mechanistic Studies
The unique properties of capsiates have prompted the rational design and synthesis of novel analogues to create compounds with improved therapeutic profiles and to better understand their mechanisms of action. nih.gov By systematically modifying the three structural regions (A, B, and C), researchers aim to develop non-pungent compounds with enhanced biological activity. chemicalbook.com
Molecular and Cellular Mechanisms of Action of Capsiate Natura
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interactions
Capsiate (B39960) is recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. nih.govresearchgate.netpatientpop.com Though structurally similar to capsaicin (B1668287), its ester bond, in place of capsaicin's amide bond, results in its non-pungent nature. This structural difference influences its interaction and activation dynamics with the TRPV1 receptor.
Ligand Binding Dynamics and Receptor Activation
The activation of the TRPV1 channel by capsinoids like capsiate involves a specific binding process. Capsiate binds to a pocket within the channel's transmembrane segments. nih.govnih.gov This binding is facilitated by a combination of hydrogen bonds and van der Waals interactions. nih.gov Upon binding, capsiate induces a conformational change in the receptor, stabilizing its open state. nih.govnih.gov This interaction is often described as a "pull-and-contact" mechanism with the S4-S5 linker of the channel. nih.gov The binding pocket for capsaicinoids is located on the intracellular side of the receptor, between the S3 region and the voltage sensor segment. mdpi.com Key amino acid residues, such as Tyr511 and Ser512, are considered critical for the activation of TRPV1 by these ligands. mdpi.comresearchgate.net
Ion Channel Modulation and Downstream Cellular Responses
The binding of capsiate to the TRPV1 receptor triggers the opening of the ion channel. nih.gov As a non-selective cation channel, its activation permits the influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell, leading to depolarization of the cell membrane. nih.govnih.gov This influx of ions, particularly Ca²⁺, acts as a crucial second messenger, initiating a variety of downstream cellular responses. The activation of TRPV1 by capsiate can stimulate the sympathetic nervous system, which is a key mechanism for its effects on energy metabolism. patientpop.commdpi.com Following initial activation, prolonged exposure to agonists like capsiate can lead to receptor desensitization, a process that contributes to its analgesic effects. mdpi.com
Table 1: Capsiate Interaction with TRPV1 Receptor
| Feature | Description |
|---|---|
| Binding Site | Intracellular pocket formed by transmembrane segments (S2-S3 loop and S4-S5 linker). nih.govmdpi.com |
| Key Residues | Tyrosine 511 (Tyr511) and Serine 512 (Ser512) are critical for activation. mdpi.comresearchgate.net |
| Activation Mechanism | Induces a conformational change, stabilizing the open state of the ion channel. nih.govnih.gov |
| Ion Influx | Primarily allows the influx of Calcium (Ca²⁺) and Sodium (Na⁺). nih.govnih.gov |
| Primary Cellular Effect | Membrane depolarization and initiation of downstream signaling cascades. nih.govnih.gov |
Modulation of Intracellular Signaling Pathways
Beyond its direct interaction with the TRPV1 receptor, capsiate influences several key intracellular signaling pathways that regulate inflammation, cellular stress responses, and metabolism.
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38)
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. Research on the closely related compound capsaicin shows that it can induce the phosphorylation, and thus activation, of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. researchgate.netnih.gov This activation can be sustained and is linked to various cellular outcomes. nih.gov For instance, the activation of ERK1/2 and p38 MAPK pathways can mediate growth arrest in certain cell types. nih.gov There is also evidence of crosstalk between these pathways, where p38 can sometimes compensate for or support the actions of ERK1/2. mdpi.com Studies on capsiate have shown it can inhibit intracellular reactive oxygen species (ROS), which are known activators of MAPK pathways. researchgate.net Furthermore, capsiate has been found to inhibit Src kinase activity, a kinase that can be upstream of MAPK signaling, suggesting an indirect regulatory role. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Studies have demonstrated that capsiate and its derivatives can act as potent inhibitors of NF-κB activation. nih.govuniupo.it This inhibition occurs through the prevention of IκB kinase (IKK) activation and the subsequent degradation of the inhibitory subunit IκBα. nih.govuniupo.it By preventing the degradation of IκBα, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov Notably, this inhibitory effect on the NF-κB pathway by capsinoids occurs without affecting the activation of MAPK pathways like p38, ERK, and c-Jun N-terminal protein kinase (JNK). nih.govuniupo.it Research also indicates capsiate can inhibit the inflammatory response by downregulating the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/NF-κB pathway. nih.gov
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a key cellular energy sensor that plays a critical role in regulating metabolic processes. Capsiate has been shown to activate AMPK, leading to the phosphorylation of the AMPKα subunit. acs.orgnih.gov This activation is instrumental in the compound's ability to improve lipid and glucose metabolism. acs.orgepa.gov The mechanism of AMPK activation by capsinoids can be dependent on the TRPV1 receptor. mdpi.com The capsiate-induced activation of TRPV1 leads to an increase in intracellular calcium, which in turn can activate Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase of AMPK. nih.govnih.gov Once activated, AMPK can phosphorylate downstream targets to inhibit anabolic pathways like lipogenesis and activate catabolic pathways to restore energy balance. nih.gov
Table 2: Modulation of Intracellular Signaling by Capsiate
| Signaling Pathway | Effect of Capsiate | Key Molecular Events |
|---|---|---|
| MAPK (ERK1/2, p38) | Indirect Modulation | Inhibits ROS, which can activate MAPK. researchgate.net Inhibits upstream Src kinase. nih.gov |
| NF-κB | Inhibition | Prevents IκB kinase activation and IκBα degradation. nih.govuniupo.it |
| AMPK | Activation | Increases phosphorylation of AMPKα, often via TRPV1 and CaMKKβ. acs.orgnih.govmdpi.com |
Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade is a crucial regulator of cell survival, proliferation, and metabolism. Research indicates that capsiate can significantly influence this pathway. In a study on atherosclerosis in ApoE−/− mice, capsiate treatment was found to inhibit the PI3K/AKT/NF-κB signaling pathway. frontiersin.org This was evidenced by a notable reduction in the protein expression of PI3K and the phosphorylated, active form of AKT (p-AKT) in aortic tissue. frontiersin.org
Further studies have shown that in the context of UVB-induced skin inflammation, capsiate inhibited the activation of the downstream signaling of AKT. nih.gov Conversely, in isolated pancreatic islets from diabetic rats, capsiate was observed to enhance insulin (B600854)/IGF-1 signaling, which led to an increase in the serine phosphorylation of Akt. nih.gov This suggests that the modulatory effect of capsiate on the PI3K/AKT pathway may be context-dependent, potentially inhibiting pro-inflammatory signals while enhancing metabolic signaling.
| Study Focus | Model System | Key Findings on PI3K/AKT Pathway | Reference |
| Atherosclerosis | ApoE−/− mice | Inhibited the PI3K/AKT/NF-κB pathway; reduced protein expression of PI3K and p-AKT. | frontiersin.org |
| Skin Inflammation | Jurkat T cells | Inhibited the activation of downstream signaling of AKT following UVB irradiation. | nih.gov |
| Insulin Signaling | Pancreatic islets from diabetic rats | Enhanced insulin/IGF-1 signaling, leading to increased serine phosphorylation of Akt. | nih.gov |
Sirtuin 1 (SIRT1) Pathway Modulation
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a pivotal role in metabolic regulation and cellular stress responses. Studies have demonstrated that capsiate can modulate the SIRT1 pathway, often in conjunction with AMP-activated protein kinase (AMPK), another key cellular energy sensor.
In a study utilizing palmitic acid-treated HepG2 liver cells, treatment with 100 μM capsiate led to a significant increase in the expression of SIRT1. researchgate.netmdpi.com The effects of capsiate on lipid and glucose metabolism in this model were largely reversed by an AMPK inhibitor, suggesting that capsiate may exert its metabolic benefits through the activation of an AMPK/SIRT1 signaling axis. researchgate.netmdpi.com Furthermore, research on 3T3-L1 white adipocytes showed that a combination of capsaicin and capsiate significantly increased the protein levels of SIRT1, indicating a role for capsiate in regulating this key metabolic enzyme. nih.govnih.gov
| Model System | Treatment | Effect on SIRT1 Pathway | Reference |
| Palmitic Acid-Treated HepG2 Cells | 100 μM Capsiate | Increased expression of SIRT1; effects linked to AMPK activation. | researchgate.netmdpi.com |
| 3T3-L1 White Adipocytes | Combination of Capsaicin and Capsiate | Increased protein levels of SIRT1. | nih.govnih.gov |
Src Family Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that are critical in regulating a multitude of cellular processes, including cell proliferation, migration, and angiogenesis (the formation of new blood vessels). A significant body of evidence points to the direct inhibition of Src kinase as a key mechanism of action for capsiate.
Studies have shown that capsiate and its derivative, dihydrocapsiate (B147844), potently inhibit angiogenesis and vascular permeability induced by Vascular Endothelial Growth Factor (VEGF). imrpress.comnih.govtum.deistanbul.edu.tr This anti-angiogenic effect is achieved through the direct inhibition of Src kinase activity. imrpress.comtum.de Capsiate was found to suppress the VEGF-induced activation of Src kinase and the subsequent phosphorylation of its downstream targets, such as p125FAK and VE-cadherin, without affecting the VEGF receptor itself. imrpress.comnih.gov
Mechanistically, in vitro kinase assays and molecular modeling have revealed that capsiate directly targets Src kinase by docking to its ATP-binding pocket, with an IC50 (half-maximal inhibitory concentration) of approximately 10 μmol/L. imrpress.com Additionally, in the context of skin inflammation, capsiate has been shown to suppress UVB-induced inflammatory and angiogenic factors by blocking the activation of Src family kinases. nih.gov
| Biological Process | Model System | Mechanism of Src Inhibition | Key Findings | Reference |
| Angiogenesis & Vascular Permeability | Human Endothelial Cells (HUVECs), Rat Aorta, Mouse Model | Direct inhibition of VEGF-induced Src kinase activity. | Suppressed phosphorylation of Src downstream substrates; IC50 of ~10 μmol/L. | imrpress.comnih.govtum.de |
| Skin Inflammation | Human Keratinocytes, Jurkat T cells | Blocking activation of Src family kinases. | Reduced UVB-induced inflammatory and angiogenic factors. | nih.gov |
Gene Expression and Transcriptional Regulation
Capsiate Natura's influence extends to the level of gene expression, where it can modulate the transcription of genes involved in thermogenesis, adipogenesis, and inflammation.
Uncoupling Protein (UCP) Expression and Thermogenesis-Related Genes
Uncoupling proteins (UCPs) are mitochondrial inner membrane proteins that dissipate the proton gradient, generating heat instead of ATP, a process known as thermogenesis. Capsiate has been shown to upregulate the expression of several UCP genes.
A two-week treatment of mice with capsiate resulted in increased levels of UCP1 protein and its corresponding mRNA in brown adipose tissue (BAT), a key site for thermogenesis. imrpress.comnih.gov The same study also found an increase in UCP2 mRNA in white adipose tissue (WAT). imrpress.comnih.gov Furthermore, even a single dose of capsiate was sufficient to temporarily increase the mRNA expression of UCP1 in BAT and UCP3 in skeletal muscle. imrpress.comnih.gov These findings are supported by other research showing that capsiate treatment in mice leads to elevated UCP1 levels in BAT, which correlates with an increased metabolic rate. nih.gov In vitro studies using 3T3-L1 adipocytes also demonstrated that a combination of capsaicin and capsiate increased the protein levels of UCP1. frontiersin.org This upregulation of thermogenesis-related genes is a key molecular basis for the effects of capsiate on energy expenditure.
| Gene | Tissue/Cell Type | Treatment Duration | Effect on Expression | Reference |
| UCP1 | Brown Adipose Tissue (BAT) | 2 Weeks | Increased protein and mRNA levels | imrpress.comnih.gov |
| UCP1 | Brown Adipose Tissue (BAT) | Single Dose | Temporarily increased mRNA levels | imrpress.comnih.gov |
| UCP2 | White Adipose Tissue (WAT) | 2 Weeks | Increased mRNA levels | imrpress.comnih.gov |
| UCP3 | Skeletal Muscle | Single Dose | Temporarily increased mRNA levels | imrpress.comnih.gov |
| UCP1 | 3T3-L1 Adipocytes | Not specified | Increased protein levels (with capsaicin) | frontiersin.org |
Adipogenesis-Related Gene Modulation (e.g., PPARγ, C/EBP-α)
Adipogenesis is the process by which precursor cells differentiate into mature fat cells (adipocytes), a process tightly controlled by key transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBP-α).
Research on 3T3-L1 white adipocytes has shown that capsiate treatment can modulate the expression of PPARγ. In these cells, PPARγ protein levels were markedly increased following treatment with capsiate. acs.org This effect was even more pronounced when capsiate was used in combination with capsaicin. acs.orgscispace.com The study further demonstrated that the browning effect induced by the combination treatment was abolished by a PPARγ antagonist, confirming the critical role of this transcription factor. acs.org Additionally, treatment with capsiate, both alone and in combination, significantly increased the level of CD36, a fatty acid translocase whose gene is a known target of PPARγ. acs.org Currently, direct evidence linking capsiate to the modulation of C/EBP-α expression is limited.
| Gene/Protein | Cell Type | Treatment | Effect on Expression | Reference |
| PPARγ | 3T3-L1 Adipocytes | Capsiate | Markedly increased protein levels | acs.org |
| PPARγ | 3T3-L1 Adipocytes | Capsiate + Capsaicin | Significantly increased protein levels | acs.orgscispace.com |
| CD36 | 3T3-L1 Adipocytes | Capsiate | Markedly increased protein levels | acs.org |
Regulation of Inflammatory Cytokine and Chemokine Gene Expression
Chronic low-grade inflammation is a hallmark of several metabolic diseases. Capsinoids, including those found in CH-19 Sweet peppers, have been investigated for their anti-inflammatory properties.
A key mechanism for regulating inflammatory gene expression is through the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory cytokines and chemokines. A study on capsaicinoids from sweet peppers demonstrated that nordihydrocapsiate (B1241738), a major capsinoid alongside capsiate, inhibits the activation of NF-κB in response to various inflammatory stimuli, including TNF-α. nih.gov This inhibition was shown to occur without affecting the DNA-binding ability of NF-κB itself but rather by preventing the activation of IκB kinase and the subsequent degradation of the inhibitory protein IκBα. nih.gov
In vivo, pretreatment with nordihydrocapsiate protected mice from lethal septic shock induced by lipopolysaccharide (LPS) and significantly reduced intestinal damage in a model of inflammatory bowel disease, highlighting the potent anti-inflammatory effects of these non-pungent capsaicinoids. nih.gov These findings suggest that capsinoids from CH-19 Sweet peppers, including Capsiate Natura, can modulate the expression of inflammatory genes by targeting the NF-κB signaling pathway.
Mitochondrial Function and Bioenergetics
The molecular mechanisms of Capsiate Natura (CH-19 Capsiate) involve significant modulation of mitochondrial activities, particularly concerning energy expenditure and metabolic efficiency. These effects are primarily observed through the regulation of uncoupling proteins and the enhancement of oxidative metabolism pathways.
Uncoupling Processes in Adipose Tissue and Skeletal Muscle
Capsiate has been shown to influence energy expenditure by modulating the expression of uncoupling proteins (UCPs), which are critical in regulating thermogenesis. UCPs are mitochondrial transporters that can dissipate the proton gradient generated by the electron transport chain, releasing energy as heat instead of producing ATP.
Research demonstrates that capsiate administration has distinct effects on UCP expression depending on the tissue type and the duration of treatment.
In Adipose Tissue : Two-week-long treatment with capsiate has been found to increase the levels of UCP1 protein and its corresponding mRNA in brown adipose tissue (BAT). nih.govmdpi.com In white adipose tissue (WAT), the same treatment regimen resulted in elevated UCP2 mRNA levels. nih.govmdpi.com UCP1 is the primary protein responsible for non-shivering thermogenesis in BAT, and its upregulation by capsiate is a key mechanism for increasing metabolic rate. nih.govresearchgate.net
In Skeletal Muscle : The effects on skeletal muscle appear to be more transient. A single dose of capsiate temporarily increases the mRNA levels of UCP3. nih.govmdpi.com However, studies involving chronic administration have reported a reduction in UCP3 gene expression in the gastrocnemius muscle, suggesting a complex regulatory role that may differ between acute and long-term exposure. nih.gov
These findings indicate that capsiate contributes to the promotion of energy metabolism, at least in part, through the upregulation of UCP1 and UCP2. mdpi.com
Table 1: Effect of Capsiate Administration on Uncoupling Protein (UCP) Expression
| Tissue | Uncoupling Protein | Effect on mRNA/Protein Level | Administration Duration | Source |
|---|---|---|---|---|
| Brown Adipose Tissue (BAT) | UCP1 | Increased mRNA and Protein | 2 Weeks | nih.govmdpi.com |
| White Adipose Tissue (WAT) | UCP2 | Increased mRNA | 2 Weeks | nih.govmdpi.com |
| Skeletal Muscle | UCP3 | Temporarily Increased mRNA | Single Dose | nih.govmdpi.com |
| Gastrocnemius Muscle | UCP3 | Reduced Gene Expression | 14 Days | nih.gov |
Mitochondrial Biogenesis and Oxidative Metabolism
Beyond uncoupling, capsiate administration has been associated with improvements in mitochondrial efficiency and oxidative metabolism, particularly in skeletal muscle during exercise. nih.gov
Chronic (2-week) supplementation with capsiate was found to reduce the oxidative cost of contraction in exercising gastrocnemius muscle by 30-40% without altering force-generating capacity. nih.gov This suggests an enhancement of mitochondrial efficiency. The mechanism appears related to an improved sensitivity of mitochondrial respiration to adenosine diphosphate (ADP), as evidenced by a decrease of approximately twofold in the Michaelis constant (Km) for ADP. This indicates that mitochondria can respond more efficiently to cellular energy demands. nih.gov Despite these functional improvements, the same research noted that capsiate administration did not affect the gene expression of mitochondrial uncoupling protein-3 or the basal and maximal oxygen consumption in isolated muscle fibers. nih.gov
While capsiate clearly impacts oxidative metabolism, its role in stimulating mitochondrial biogenesis—the creation of new mitochondria—is less defined. One study investigating metabolism-related factors in skeletal muscle did not find an effect on the transcriptional factor PGC1α, a key regulator of mitochondrial biogenesis, from capsiate intake alone. researchgate.net
Enzyme Activity Modulation
Capsiate Natura exerts considerable influence over various enzymatic pathways, including those central to lipid metabolism, antioxidant defense, and inflammation.
Regulation of Lipolytic and Adipogenic Enzymes
Capsiate has been shown to modulate key enzymes involved in both the breakdown of fats (lipolysis) and the formation of fat cells (adipogenesis).
In studies on HepG2 liver cells, capsiate treatment demonstrated an ability to improve lipid metabolism by influencing several enzymes. It increased the phosphorylation of acetyl-CoA carboxylase (ACC), a modification that inactivates this enzyme responsible for lipid synthesis. creative-enzymes.com Concurrently, it increased the levels of carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the β-oxidation of fatty acids. creative-enzymes.com
Research using 3T3-L1 adipocytes, often in combination with its pungent analogue capsaicin, has further elucidated these effects. A combination of capsiate and capsaicin was found to markedly increase the protein levels of adipose triglyceride lipase (B570770) (ATGL) and the phosphorylation of hormone-sensitive lipase (HSL) at multiple sites (Ser660, Ser565, and Ser563). researchgate.netnih.gov Both ATGL and HSL are essential enzymes for initiating the breakdown of stored triglycerides. The treatment also increased the expression of CD36, a fatty acid translocase, suggesting an enhancement of fatty acid transport. researchgate.netnih.gov
Table 2: Modulation of Key Enzymes in Lipid Metabolism by Capsiate
| Enzyme/Protein | Function | Effect of Capsiate | Cell/Tissue Model | Source |
|---|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Lipid Synthesis | Increased Inactivating Phosphorylation | HepG2 Cells | creative-enzymes.com |
| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Oxidation | Increased Expression | HepG2 Cells | creative-enzymes.com |
| Adipose Triglyceride Lipase (ATGL) | Lipolysis | Increased Expression (in combination with capsaicin) | 3T3-L1 Adipocytes | researchgate.netnih.gov |
| Hormone-Sensitive Lipase (HSL) | Lipolysis | Increased Activating Phosphorylation (in combination with capsaicin) | 3T3-L1 Adipocytes | researchgate.netnih.gov |
| CD36 | Fatty Acid Transport | Increased Expression (in combination with capsaicin) | 3T3-L1 Adipocytes | researchgate.netnih.gov |
Antioxidant Enzyme Systems (e.g., SOD, Catalase, GPx)
Capsinoids, the class of compounds to which capsiate belongs, have been shown to possess antioxidant properties and can modulate endogenous antioxidant enzyme systems.
In a study involving obese rats, treatment with capsinoids led to an increase in the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) in cardiac tissue. nih.gov This elevation in enzyme activity occurred despite the treatment not reversing other markers of oxidative stress, suggesting a complex interaction. mdpi.comnih.gov One hypothesis is that this enzymatic upregulation may be a compensatory response to an increase in lipid peroxidation products, which are known to be capable of inducing the transcription of antioxidant enzymes. nih.gov General extracts from Capsicum, the plant genus from which capsiate is derived, have also been noted to enhance the activity of endogenous antioxidant enzymes like SOD and catalase. creative-enzymes.com
Table 3: Effect of Capsinoids on Antioxidant Enzyme Activity
| Enzyme | Function | Observed Effect | Model | Source |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen | Increased Activity | Cardiac Tissue (Obese Rats) | nih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Increased Activity | Cardiac Tissue (Obese Rats) | nih.gov |
Cyclooxygenase-2 (COX-2) Expression Modulation
Direct research on the effect of capsiate on the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, is limited. However, studies on its structural analogue, capsaicin, provide some insight into how this class of compounds may interact with the COX-2 pathway.
The available evidence for capsaicin's effect on COX-2 is context-dependent. In one study using lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, capsaicin did not alter the expression of COX-2 at either the mRNA or protein level; however, it did inhibit the enzyme's activity. nih.gov Conversely, another study on human neuroblastoma cells found that capsaicin markedly suppressed the expression of COX-2. nih.gov Further research has shown that capsaicin can reduce the overexpression of COX-2 induced by LPS in human peripheral blood mononuclear cells. nih.gov These findings suggest that capsaicinoids may modulate inflammatory responses by interacting with the COX-2 enzyme, but the precise effect—whether on its expression or its activity—may vary by cell type and physiological conditions. It has also been suggested that enzymes such as cyclooxygenases could be involved in the enzymatic lipid peroxidation potentially induced by capsinoid treatment. nih.gov
Biological Activities in in Vitro and in Vivo Animal Research Models
Metabolic Regulation and Energy Homeostasis Studies
Adipogenesis and Lipolysis in Cell Culture Models (e.g., 3T3-L1 adipocytes)
CH-19 Capsiate (B39960) has been shown to influence adipogenesis and lipolysis in the 3T3-L1 white adipocyte cell line. Studies have demonstrated that capsiate, alone or in combination with capsaicin (B1668287), can effectively reduce lipid accumulation in these cells. acs.orgnih.gov This effect is associated with an increase in fatty acid transport and lipolysis. nih.gov
Key proteins involved in lipid metabolism are modulated by capsiate treatment. For instance, the level of CD36, a fatty acid transporter, is markedly increased. acs.org Furthermore, an increase in adipose triglyceride lipase (B570770) (ATGL) and the phosphorylation of hormone-sensitive lipase (HSL) at multiple sites (Ser660, Ser565, and Ser563) have been observed, indicating an enhancement of lipolytic activity. nih.gov While capsiate treatment alone shows a tendency to reduce lipid accumulation, its combination with capsaicin leads to a significant decrease in lipid droplets. acs.org The combination treatment also resulted in decreased levels of triacylglycerol, total cholesterol, and low-density lipoprotein cholesterol, alongside an increase in high-density lipoprotein cholesterol in 3T3-L1 cells. nih.gov
Glucose Uptake and Insulin (B600854) Sensitivity in Cell Lines (e.g., HepG2 cells, C2C12 muscle cells)
In the context of glucose metabolism, capsiate has demonstrated beneficial effects in liver cell models. In palmitic acid-treated HepG2 cells, a model for lipotoxicity, capsiate treatment was found to improve both lipid and glucose metabolism. acs.org It effectively decreased the levels of triglycerides and total cholesterol while increasing high-density lipoprotein cholesterol. acs.org
Capsiate also influences the expression of proteins related to glucose metabolism. In a high-fat environment simulated in HepG2 cells, capsiate decreased the level of GLUT2, the primary glucose transporter in the liver, while increasing the levels of GLUT1 and GLUT4, which are involved in promoting glucose diffusion. acs.org Furthermore, capsiate treatment has been shown to promote glycogen (B147801) synthesis in these cells. acs.org While direct studies on capsiate in C2C12 muscle cells are limited, research on the structurally similar compound capsaicin has shown it stimulates glucose uptake in these cells through the activation of AMP-activated protein kinase (AMPK). nih.gov
Thermogenic Effects and Brown/Beige Adipose Tissue Activation in Rodent Models
Capsinoids, including CH-19 Capsiate, are recognized for their ability to increase energy expenditure by activating brown adipose tissue (BAT) thermogenesis. nih.gov In rodent models, the administration of capsinoids has been shown to increase the temperature in the intrascapular BAT region. nih.gov This thermogenic response is linked to the activation of transient receptor potential vanilloid 1 (TRPV1). nih.gov
Lipid Metabolism and Hepatic Steatosis in Animal Models
While direct studies focusing solely on CH-19 Capsiate in animal models of hepatic steatosis are limited, research on the related compound capsaicin provides valuable insights. In high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice, capsaicin has been shown to suppress the accumulation of fat in the liver. nih.govsorbonne-nouvelle.fr This effect is associated with the stimulation of carnitine palmitoyltransferase-1 (CPT-1) and CD36 expression, which are involved in fatty acid β-oxidation and influx, respectively. sorbonne-nouvelle.fr Concurrently, capsaicin decreases the expression of key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). sorbonne-nouvelle.fr These findings suggest a potential role for capsinoids like capsiate in managing hepatic steatosis by modulating lipid metabolism pathways in the liver.
Glycogen Content Modulation in Animal Tissues
In a diabetic rat model, capsiate supplementation was found to enhance hepatic insulin sensitivity. caldic.com A notable finding from this research was that capsiate alone significantly increased glycogen storage in the liver. caldic.com This suggests that CH-19 Capsiate can positively modulate glucose homeostasis by promoting the synthesis and storage of glycogen in animal tissues.
Anti-Inflammatory Potential
CH-19 Capsiate has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. A key mechanism underlying this activity is the inhibition of NF-κB activation. nih.gov Capsiate and its derivatives have been shown to inhibit both early and late events in T-cell activation, including the expression of cell surface markers like CD69, CD25, and ICAM-1. nih.gov
The anti-inflammatory action of capsiate involves preventing the degradation of IκBα and the activation of IκB kinase, without affecting the activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK. nih.gov In vivo studies have further substantiated these findings. Pretreatment with nordihydrocapsiate (B1241738), a related capsinoid, protected mice from lethal septic shock induced by lipopolysaccharide and reduced intestinal damage in a model of colitis. nih.gov These results highlight the significant potential of capsiate and related compounds as anti-inflammatory agents.
Cytokine and Chemokine Production in Immune and Keratinocyte Cell Lines
In the realm of immune response, keratinocytes are pivotal, secreting chemokines that orchestrate immune cell migration to sites of injury or infection. nih.gov Cell lines like HaCaT, CCD 1106 KERTr (KERTr), and HEK001 are instrumental in studying these innate immune mechanisms. nih.gov For instance, when these cell lines, along with primary human keratinocytes, were exposed to various Toll-like receptor (TLR) ligands, they showed varied expression of IL-8, CCL20, CXCL9, and CXCL10. nih.gov This highlights the capacity of keratinocytes to modulate immune responses through chemokine production. nih.gov
Capsaicin, a related compound, has been shown to attenuate the effects of inflammatory cytokines in HaCaT cells. tum.de Specifically, pre-treatment with capsaicin was found to reduce the release of the pro-inflammatory cytokine IL-8. tum.de Furthermore, studies on human oral keratinocyte cell lines have demonstrated that stimulation with interleukin-1 (IL-1) can increase the mRNA expression of chemokines such as IL-8, monocyte chemoattractant protein-1 (MCP-1), and GRO gamma. nih.gov
Research has also explored how the capsule of Malassezia species can modulate cytokine production by keratinocytes in vitro. nih.gov Preparations of capsulated Malassezia yeasts led to limited or no production of pro-inflammatory cytokines like IL-6, IL-8, and IL-1α, while increasing intracellular levels of the anti-inflammatory cytokine IL-10. nih.gov Conversely, removing the capsule resulted in a significant increase in the production of these pro-inflammatory cytokines and a decrease in intracellular IL-10. nih.gov
Modulation of Inflammatory Markers in Animal Models of Inflammation (e.g., LPS-induced, DSS-treated)
Capsiate and its derivatives have demonstrated potent anti-inflammatory effects in various animal models. In a model of lethal septic shock induced by lipopolysaccharide (LPS), intraperitoneal pretreatment with nordihydrocapsiate (CPT), a capsiate derivative, was shown to prevent mortality in mice. nih.gov
In another model of inflammation using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, CPT pretreatment significantly reduced the extensive damage to the glandular epithelium in the bowel of DSS-treated mice. nih.gov The DSS-induced colitis model is widely used as it mimics many features of human ulcerative colitis, a form of inflammatory bowel disease (IBD). sygnaturediscovery.comsygnaturediscovery.comnih.govnih.gov This model allows for the study of both acute and chronic inflammation by varying the concentration and administration of DSS. nih.gov Studies have shown that DSS administration leads to an increased expression of pro-inflammatory cytokines in colon tissues. sygnaturediscovery.com
Research on capsaicin in a DSS-induced ulcerative colitis rat model showed that its administration could attenuate symptoms by inhibiting oxidative stress and pro-inflammatory cytokines. mdpi.com Oral administration of capsaicin significantly suppressed serum levels of the pro-inflammatory cytokine IL-6 and elevated levels of the anti-inflammatory cytokine IL-10. mdpi.com
Below is a data table summarizing the effects of capsinoids on inflammatory markers in animal models.
Effects on T-Cell Activation and Immune Cell Signaling
Capsiate and its derivatives have been shown to exert immunosuppressive activity by targeting key events in T-cell activation. nih.gov Studies have demonstrated that both capsaicin (CPS) and nordihydrocapsiate (CPT) can inhibit early and late events in T-cell activation. This includes the suppression of CD69, CD25, and ICAM-1 cell surface expression, as well as the progression to the S phase of the cell cycle and proliferation in response to T-cell receptor (TCR) and CD28 co-engagement. nih.gov
Furthermore, both CPS and CPT have been found to inhibit NF-κB activation, a critical transcription factor in the inflammatory response, in response to various agents, including TNF-α. nih.gov The mechanism of this inhibition involves preventing IκB kinase activation and subsequent IκBα degradation, without affecting the activation of mitogen-activated protein kinases (MAPKs) such as p38, extracellular regulated kinase (ERK), and c-Jun N-terminal protein kinase (JNK). nih.gov
Research on capsaicin has shown that it can inhibit Jurkat T-cell activation by blocking the store-operated Ca2+ current (I(CRAC)), which is essential for T-lymphocyte activation. nih.gov This blockage of calcium entry was observed regardless of the method used to evoke it, including TCR stimulation. nih.gov The dose-dependent reduction of IL-2 production by capsaicin correlated with its ability to block I(CRAC), highlighting the functional significance of this mechanism. nih.gov
Below is an interactive data table summarizing the effects of capsinoids on T-cell activation and signaling.
Antioxidant Efficacy
Reactive Oxygen Species (ROS) Scavenging in Cell-Free and Cellular Systems
Capsinoids, including capsiate and dihydrocapsiate (B147844), have demonstrated significant antioxidant activity by acting as chain-breaking antioxidants. researchgate.netnih.gov They are effective at scavenging lipid peroxyl radicals, a property attributed to their ability to donate hydrogen atoms and delocalize the resulting radical sites. researchgate.net In cell-free systems, these compounds have been shown to protect linoleic acid from free radical attack, inhibiting both its autoxidation and its iron- or EDTA-mediated oxidation. nih.gov Importantly, capsiate and its analogues did not exhibit any pro-oxidant activity. nih.gov
In cellular systems, capsiate has been shown to inhibit intracellular reactive oxygen species (ROS) in human keratinocytes. researchgate.net This is significant as ROS can activate inflammatory pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) pathways. researchgate.net Studies on HepG2 cells have shown that capsaicin treatment can lead to an increased production of ROS. nih.govresearchgate.net However, this effect is part of a mechanism that ultimately leads to the upregulation of antioxidant defenses. nih.govresearchgate.net
Cellular Antioxidant Enzyme Induction in In Vitro Models
Capsiate and related compounds have been shown to induce the expression of cellular antioxidant enzymes, primarily through the activation of the Nrf2 signaling pathway. nih.gov In human umbilical vein endothelial cells (HUVECs), capsiate treatment was found to enhance the protein and mRNA expression of Nrf2, as well as its downstream targets glutathione (B108866) peroxidase 4 (GPX4) and SLC7A11. nih.gov The activation of this Nrf2/GPX4/SLC7A11 pathway by capsiate is believed to play a critical role in its ability to inhibit endothelial ferroptosis. nih.gov
Furthermore, capsaicin has been found to induce the expression of heme oxygenase-1 (HO-1), another important antioxidant enzyme, in HepG2 cells. nih.gov This induction is mediated through the activation of the PI3K-Nrf2 signaling pathway. nih.govresearchgate.net Capsaicin treatment leads to the phosphorylation of Akt, which in turn promotes the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE), ultimately upregulating HO-1 expression. nih.gov In bladder cancer cells, capsaicin treatment was also found to upregulate the antioxidant enzymes Catalase and SOD2. mdpi.com
Oxidative Stress Marker Modulation in Animal Models
In animal models, capsiate has demonstrated the ability to modulate markers of oxidative stress. In a study on ApoE−/− mice, capsiate treatment was shown to counteract the reduction of protein levels associated with the Nrf2/GPX4/SLC7A11 signaling pathway in the aorta, which were diminished by a high-fat diet. nih.gov
Capsaicin has also been shown to have protective effects against oxidative stress in various animal models. In a dextran sulfate sodium (DSS)-induced colitis model in rats, oral administration of capsaicin led to a significant decrease in serum malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase. mdpi.com Similarly, in a mouse model of contrast-associated acute kidney injury, capsaicin pretreatment was found to activate Nrf2 and induce the expression of its target gene, heme oxygenase-1 (HO-1). nih.gov
The table below summarizes the modulation of oxidative stress markers by capsinoids in animal models.
Anti-Angiogenic Properties
Capsiate Natura has demonstrated notable anti-angiogenic effects, suggesting its potential to interfere with the formation of new blood vessels, a critical process in both health and disease.
In laboratory studies, CH-19 Capsiate and its analog, dihydrocapsiate, have been shown to directly impede key events in angiogenesis. When tested on primary cultured human umbilical vein endothelial cells (HUVECs), both compounds dose-dependently inhibited vascular endothelial growth factor (VEGF)-induced proliferation. aacrjournals.orgresearchgate.net This inhibition was significant, with a half-maximal inhibitory concentration (IC50) of approximately 10 μmol/L. aacrjournals.org
Furthermore, these capsinoids effectively suppressed the chemotactic motility of endothelial cells, a crucial step for blood vessel formation. aacrjournals.org The ability of endothelial cells to form capillary-like structures, or tubes, in a gel matrix is a fundamental in vitro model of angiogenesis. Both capsiate and dihydrocapsiate were found to inhibit VEGF-induced tube formation, reducing both the width and length of these structures. aacrjournals.org The half-maximal inhibition for this effect was observed at concentrations below 5 μmol/L. aacrjournals.org
Table 1: In Vitro Anti-Angiogenic Activities of CH-19 Capsiate
| Biological Process | Cell Type | Stimulus | Key Findings |
|---|---|---|---|
| Proliferation | HUVECs | VEGF | Dose-dependent inhibition with an IC50 of ~10 μmol/L. aacrjournals.org |
| Migration | HUVECs | VEGF | Inhibition of chemotactic motility. aacrjournals.org |
| Tube Formation | HUVECs | VEGF | Inhibition of capillary-like structure formation, with IC50 < 5 μmol/L. aacrjournals.org |
Increased vascular permeability is an early and critical event in the angiogenic process, allowing plasma proteins to leak into the surrounding tissue and form a provisional matrix for migrating endothelial cells. Research has shown that CH-19 Capsiate and dihydrocapsiate can effectively block VEGF-induced endothelial permeability. aacrjournals.orgnih.gov This action is associated with the preservation of endothelial cell-cell junctions, which are often disrupted by pro-angiogenic factors like VEGF. aacrjournals.orgnih.gov The compounds were found to prevent the loss of vascular endothelial (VE)-cadherin-facilitated junctions, thereby maintaining the integrity of the endothelial barrier. aacrjournals.orgnih.gov
The anti-angiogenic effects of CH-19 Capsiate extend to in vivo animal models. In a mouse Matrigel plug assay, a standard method for assessing angiogenesis in vivo, both capsiate and dihydrocapsiate inhibited the formation of new blood vessels in response to VEGF. aacrjournals.orgnih.gov This demonstrates that the in vitro observations translate to a more complex biological system.
Mechanistically, capsiate appears to exert its effects by modulating the signaling pathways downstream of the VEGF receptor. Studies have revealed that capsiate suppresses the VEGF-induced activation of Src kinase, a critical mediator of angiogenic signaling. aacrjournals.orgnih.gov This inhibition of Src kinase activity prevents the phosphorylation of its downstream targets, including p125FAK and VE-cadherin. aacrjournals.orgnih.gov Notably, capsiate does not appear to affect the autophosphorylation of the VEGF receptor itself (KDR/Flk-1), indicating a specific targeting of the downstream signaling cascade. aacrjournals.orgnih.gov
Other Biological Activities in Non-Human Models
Beyond its anti-angiogenic properties, CH-19 Capsiate has been investigated for its effects on other physiological systems in non-human models.
Research in mice has indicated that a single intake of capsiate can enhance skeletal muscle function and energetics. nih.gov In one study, mice administered capsiate showed improved mechanical performance during electrostimulation-induced exercise. nih.gov This was accompanied by an increase in the bioenergetic efficiency of the contracting gastrocnemius muscle. nih.gov
Specifically, capsiate was found to reduce the amount of ATP produced from both glycolysis and oxidative phosphorylation during maximal repeated isometric contractions. nih.gov However, it simultaneously increased the relative contribution of oxidative phosphorylation to the total energy turnover. nih.gov Furthermore, the ATP cost of twitch force generation was significantly reduced in the capsiate-treated groups. nih.gov At higher doses, capsiate also increased the twitch force-generating capacity of the muscle. nih.gov
Table 2: Effects of Capsiate on Skeletal Muscle Performance in Mice
| Parameter | Observation |
|---|---|
| Mechanical Performance | Improved |
| Bioenergetic Efficiency | Increased |
| ATP from Glycolysis & Oxidative Phosphorylation | Reduced |
| Relative Contribution of Oxidative Phosphorylation | Increased |
| ATP Cost of Twitch Force Generation | Reduced |
| Twitch Force-Generating Capacity | Increased (at higher doses) |
The neurological effects of capsinoids are often linked to their interaction with the transient receptor potential vanilloid 1 (TRPV1), a receptor known to be involved in nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. nih.gov Nociceptive pathways involve a series of neurons that transmit signals from the periphery to the brain, resulting in the perception of pain. nih.govresearchgate.netyoutube.com While the pungent compound capsaicin is a well-known activator of TRPV1, the non-pungent nature of capsiate suggests a different mode of interaction or a modulation of these pathways that is still under investigation. nih.gov The activation of TRPV1 can influence the release of neurotransmitters and modulate the activity of neurons involved in pain signaling pathways. mdpi.com Further research is needed to fully elucidate the specific mechanisms by which CH-19 Capsiate modulates nociceptive pathways in mice and how this differs from its pungent analog, capsaicin.
Gut Microbiota Reshaping in Animal Models
Recent in vivo research has begun to elucidate the impact of capsiates, non-pungent analogs of capsaicin found in CH-19 Sweet peppers, on the composition and structure of the gut microbiota in animal models. These studies suggest that capsiates can significantly modulate the intestinal microbial environment, which may contribute to their broader physiological effects.
One key study investigated the effects of capsiate administration in atherosclerosis-prone apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet. asm.orgnih.govasm.org The findings from this research demonstrated that capsiate plays a significant role in reshaping the gut microbiota. asm.orgnih.govasm.org Analysis using 16S rRNA sequencing revealed that capsiate treatment altered the diversity of the gut microbiota. asm.org The number of operational taxonomic units (OTUs) was notably higher in the capsiate-treated group compared to both the control and the high-fat diet model groups. asm.org
Specifically, capsiate administration led to significant changes in the abundance of several bacterial genera. asm.orgasm.org Notably, there was an increased abundance of beneficial bacteria from the Lachnospiraceae NK4A136 group. asm.orgnih.govasm.org The treatment also resulted in an increase in the abundance of Desulfovibrio and Alloprevotella. asm.orgasm.org Conversely, the abundance of the genus HT002 was decreased in the capsiate-treated mice compared to the other groups. asm.orgasm.org In the high-fat diet model group, there was a significant enrichment of Akkermansia and Lactobacillus, which was not observed in the capsiate group. asm.org These findings indicate that capsiate can regulate gut microbiota disturbances. asm.orgnih.gov
Another related capsinoid, dihydrocapsiate, has also been shown to alter the gut microbial composition in high-fat diet-fed mice. nih.gov This alteration was associated with improvements in gut morphology and a reduction in host energy availability, suggesting that the modulation of gut microbiota is a key mechanism for the metabolic benefits of capsinoids. nih.gov
The table below summarizes the observed changes in gut microbiota in ApoE-/- mice treated with capsiate.
Advanced Analytical Methodologies for Capsiate Natura Research
Quantitative Analysis in Biological Matrices (Excluding Human Clinical Samples)
The analysis of capsinoids in biological matrices such as blood and tissue is essential for pharmacokinetic and metabolic studies in animal models. The low concentrations of these compounds necessitate highly sensitive analytical methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of capsinoids in biological samples. nih.gov This method offers high sensitivity and selectivity, allowing for the accurate quantification of compounds like capsiate (B39960) and dihydrocapsiate (B147844) even at very low concentrations. nih.govnih.gov
The general workflow involves a liquid-liquid extraction step to isolate the capsinoids from the biological matrix, followed by chromatographic separation on a reversed-phase column. nih.govsemanticscholar.org The separated compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected. Electrospray ionization (ESI) is a commonly employed ionization technique for this purpose. nih.govsemanticscholar.org
By monitoring specific precursor-to-product ion transitions, LC-MS/MS provides excellent specificity, minimizing interference from other components in the sample. nih.govsemanticscholar.org This targeted approach allows for the development of robust and reproducible quantitative assays. The method's accuracy typically ranges from 90% to 107% for various capsaicinoids. nih.govsemanticscholar.org
A study detailing the determination of capsaicinoids in rat blood and tissue samples demonstrated the effectiveness of LC-MS/MS. The method utilized a one-step liquid-liquid extraction with approximately 90% recovery. nih.govsemanticscholar.org Chromatographic separation was achieved using a reversed-phase high-performance liquid chromatography (HPLC) column with a methanol (B129727) and water gradient. nih.govsemanticscholar.org
Table 1: LC-MS/MS Method Parameters for Capsaicinoid Analysis in Rat Biological Samples
| Parameter | Value |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Extraction Method | One-step liquid-liquid extraction |
| Extraction Recovery | ~90% |
| Chromatography | Reversed-phase HPLC |
| Mobile Phase | Methanol and water with 0.1% (v/v) formic acid (gradient) |
| Accuracy | 90% - 107% |
| Intra-assay Precision (%RSD) | 3% - 7% |
| Inter-assay Precision (%RSD) | 6% - 7% |
Data sourced from studies on capsaicinoid analysis. nih.govsemanticscholar.org
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of capsinoids and their metabolites. While LC-MS is generally preferred for non-volatile and polar compounds, GC-MS can be effectively used for the analysis of derivatized or naturally volatile capsinoid-related compounds. nih.gov This technique is particularly useful for metabolite profiling, helping to identify the biotransformation products of capsiates in biological systems.
The process typically involves the extraction of the analytes from the biological matrix, followed by a derivatization step to increase their volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.
GC-MS provides high-resolution separation and detailed mass spectra, which are crucial for the structural elucidation of unknown metabolites. By comparing the mass spectra of metabolites to libraries of known compounds, researchers can identify the metabolic pathways of capsiates.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and high-throughput analytical technique that allows for the direct analysis of samples with minimal or no preparation. This ambient ionization method can be used for the qualitative and semi-quantitative analysis of capsinoids in various biological matrices.
In DART-MS, the sample is placed in an open-air environment between the DART ion source and the mass spectrometer inlet. A heated stream of inert gas, such as helium or nitrogen, containing long-lived electronically or vibronically excited neutral atoms or molecules (metastable species), is directed at the sample. This process desorbs and ionizes the analytes, which are then drawn into the mass spectrometer for analysis.
The primary advantage of DART-MS is its speed, as it eliminates the need for time-consuming extraction and chromatographic separation steps. This makes it a valuable tool for rapid screening of a large number of samples. While it may not offer the same level of quantitative accuracy as LC-MS/MS, DART-MS is highly effective for quickly identifying the presence of capsiates and their major metabolites.
Detection and Identification in Botanical and Complex Natural Extracts
The analysis of capsinoids in their natural source, the fruit of Capsicum plants, presents its own set of challenges due to the complexity of the plant matrix.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is well-suited for the analysis of botanicals and complex natural extracts. It offers a simple, cost-effective, and high-throughput method for the identification and quantification of capsinoids.
In HPTLC, a small amount of the sample extract is applied to a high-performance TLC plate coated with a stationary phase. The plate is then developed in a chamber containing a suitable mobile phase. The separation of compounds is based on their differential partitioning between the stationary and mobile phases. After development, the plate is dried, and the separated compounds are visualized, often under UV light or after treatment with a visualizing reagent.
HPTLC can be used for the simultaneous analysis of multiple samples, making it an efficient screening tool. Densitometric scanning of the plates allows for the quantification of the separated capsinoids. The technique's ability to handle complex matrices with minimal sample cleanup is a significant advantage in the analysis of botanical extracts.
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has found applications in the analysis of capsinoids in pepper fruits. This method measures the absorption of near-infrared radiation by the sample, which is related to the vibrational overtones and combination bands of molecular bonds, primarily C-H, N-H, and O-H.
For the analysis of capsinoids, NIR spectroscopy is often used in conjunction with chemometric methods, such as partial least squares (PLS) regression, to build calibration models. These models correlate the NIR spectral data with the capsinoid concentrations determined by a reference method, such as HPLC. Once a robust model is developed, it can be used for the rapid and routine analysis of new samples.
The main advantages of NIR spectroscopy are its speed, ease of use, and the fact that it requires no sample preparation. This makes it an ideal technique for high-throughput screening in breeding programs and for quality control in the food and pharmaceutical industries.
Table 2: Comparison of Analytical Methodologies for Capsiate Research
| Technique | Sample Throughput | Sample Preparation | Quantitative Accuracy | Primary Application |
| LC-MS/MS | Low to Medium | Extensive | High | Trace quantification in biological matrices |
| GC-MS | Low to Medium | Extensive (derivatization) | High | Metabolite profiling |
| DART-MS | High | Minimal to None | Semi-quantitative | Rapid screening |
| HPTLC | High | Moderate | Moderate | Analysis of botanical extracts |
| NIR | Very High | None | Moderate (model dependent) | Rapid, non-destructive analysis of botanical samples |
Method Validation and Quality Control in Academic Research
In academic research, the validation of analytical methods is paramount to ensure that the data generated are reliable, accurate, and reproducible. This is particularly crucial in the analysis of "Capsiate Natura;CH-19 Capsiate" to ensure that the reported concentrations in various matrices are trustworthy. Method validation encompasses a series of experiments designed to verify that an analytical method is suitable for its intended purpose. Key parameters evaluated during method validation include specificity, sensitivity, linearity, limit of detection (LOD), limit of quantification (LOQ), reproducibility, and robustness.
Specificity, Sensitivity, Linearity, and Limit of Detection/Quantification
Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. In the context of Capsiate Natura analysis, this means the method must be able to distinguish capsiate and its analogues, such as dihydrocapsiate, from other structurally similar compounds like capsaicinoids (e.g., capsaicin (B1668287) and dihydrocapsaicin) which may also be present in pepper extracts. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers high specificity for this purpose.
Sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. This is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
A highly sensitive and selective method for the determination of capsiate and dihydrocapsiate has been developed using HPLC coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI/MS(QTOF)). For both capsinoids, the LOD and LOQ were found to be 0.02 µmol/L and 0.05 µmol/L, respectively nih.govresearchgate.net. Another study utilizing an LC-MS/MS method reported a detection limit for capsaicinoids in the range of 0.012-0.015 µg/kg and a quantification limit of 0.039-0.050 µg/kg expec-tech.com.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. For the analysis of capsinoids, a linear response is crucial for accurate quantification.
The following table summarizes the linearity data from a validated HPLC method for capsaicin and dihydrocapsaicin (B196133), which are structurally similar to capsiate and dihydrocapsiate and are often analyzed concurrently.
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Capsaicin | 2.5–200 | > 0.995 |
| Dihydrocapsaicin | 2.5–200 | > 0.995 |
Data adapted from a validated HPLC method for capsaicinoids, which are structurally similar to capsiates. nih.gov
The following interactive data table presents the Limit of Detection (LOD) and Limit of Quantification (LOQ) for capsiate and dihydrocapsiate from a validated HPLC-ESI/MS(QTOF) method.
Reproducibility and Robustness Assessments
Reproducibility refers to the ability of an analytical method to produce consistent results over time and under different operating conditions. It is typically assessed by evaluating the precision of the method, which is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
For the HPLC-ESI/MS(QTOF) method for capsiate and dihydrocapsiate, the intra- and inter-day repeatability values (RSD %) for retention time were between 0.26-0.41%, and for peak area were between 2.25-2.11% nih.govresearchgate.net. These low RSD values indicate a high degree of precision for the method.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness testing is crucial to ensure that the method is transferable between different laboratories and can withstand minor fluctuations in experimental conditions.
In the context of HPLC analysis of capsinoids, robustness can be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. For instance, in the development of an HPLC method for capsaicinoids, robustness was tested by making slight changes to the detection wavelength (e.g., 279, 281, and 283 nm) nih.gov. The method was found to be robust as the results for the analytes remained consistent despite these variations nih.gov.
The following interactive data table summarizes the precision data for the analysis of capsiate and dihydrocapsiate.
Future Directions and Emerging Research Avenues for Capsiate Natura
Elucidation of Unexplored Molecular Targets and Receptor Interactions
While the interaction of capsiate (B39960) with transient receptor potential (TRP) channels is a cornerstone of current understanding, the full spectrum of its molecular targets remains an active area of investigation. Initial research has firmly established that capsiate and other capsinoids bind to and activate Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor famously associated with the pungency of capsaicin (B1668287). nih.govresearchgate.net Studies have shown that capsiate's ability to increase body temperature is mediated by TRPV1 stimulation. nih.govresearchgate.net
Further research has uncovered that capsiate also activates another member of the TRP family, Transient Receptor Potential Ankyrin 1 (TRPA1). nih.gov Interestingly, the mechanism by which capsinoids activate TRPA1 is not yet fully understood and appears to differ from other known activators, presenting a clear direction for future molecular studies. nih.gov
Future research will likely move beyond the TRP family to identify novel, unexplored receptors and binding proteins. Advanced techniques such as affinity chromatography, proteomics, and computational docking simulations could reveal new molecular partners for capsiate. Elucidating these interactions is critical for a comprehensive understanding of its physiological effects, including its influence on energy metabolism and its anti-inflammatory properties. nih.gov
| Receptor | Interaction with Capsiate | Observed Effect |
| TRPV1 | Agonist / Activation | Ca2+ influx, increased body temperature. nih.govnih.gov |
| TRPA1 | Agonist / Activation | Ca2+ influx; mechanism is currently unknown. nih.gov |
Investigations into Epigenetic Modulations by Capsiate Compounds
The influence of natural compounds on the epigenome is a rapidly growing field of study. Epigenetic modifications, such as DNA methylation and histone alterations, can regulate gene expression without changing the DNA sequence itself. Research on the structurally similar compound, capsaicin, has shown that it can alter the expression of genetic and epigenetic molecules, including non-coding RNAs like microRNAs (miRNAs) and PIWI-interacting RNAs (piRNAs) in cancer cell lines. nih.govnih.gov
Given the structural similarities between capsaicin and capsiate, a significant future research avenue is to investigate whether capsiate exerts similar epigenetic effects. Future studies could explore capsiate's impact on global DNA methylation patterns, specific histone modifications, and the expression profiles of various non-coding RNAs. Understanding these potential epigenetic mechanisms could uncover new explanations for capsiate's long-term physiological effects and its potential role in health and disease.
Application in Advanced In Vitro Models (e.g., Organoids, 3D Cell Culture Systems)
Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex environment of living tissues. nih.gov The development of advanced in vitro models, such as organoids and three-dimensional (3D) cell cultures, offers a more physiologically relevant platform for studying the effects of bioactive compounds. rndsystems.comconsensus.appthe-scientist.com These models recapitulate the complex cell-cell and cell-matrix interactions of their parent organs, providing a more accurate representation of in vivo conditions. nih.govthe-scientist.com
The application of capsiate to these advanced models is a promising future direction. For instance, intestinal organoids could be used to study capsiate's effects on gut health, nutrient absorption, and mucosal defense in a human-relevant system. rndsystems.com Liver organoids could elucidate its metabolism and potential hepatoprotective effects, while cardiac organoids could be used to investigate its cardiovascular influence. rndsystems.com Utilizing these sophisticated models will enable researchers to gain deeper insights into the tissue-specific mechanisms of capsiate action. nih.gov
Sustainable Production and Biotechnological Advancements (e.g., Microbial Synthesis)
Currently, capsiate is primarily sourced through extraction from the CH-19 Sweet pepper. mdpi.com However, this method can be limited by agricultural variables and yield inefficiencies. A key area for future development is the establishment of sustainable and scalable production methods through biotechnology. The biosynthetic pathway of capsiate is similar to that of capsaicin, involving precursors like vanillyl alcohol instead of vanillylamine (B75263). nih.gov
Metabolic engineering and synthetic biology offer powerful tools to create microbial cell factories for capsiate production. Researchers are exploring the engineering of microorganisms like Saccharomyces cerevisiae (baker's yeast) to produce capsaicinoids. lu.se By introducing the necessary plant-derived enzymes into these microbial hosts, it may be possible to achieve de novo synthesis of capsiate from simple sugars. This approach could provide a consistent, cost-effective, and environmentally friendly source of the compound, facilitating further research and potential commercialization. lu.se
Role in Animal Physiology and Veterinary Science Research
The application of Capsicum extracts in animal nutrition is an area of growing interest. creative-enzymes.com While much of the existing research focuses on pungent capsaicin for its antimicrobial and growth-promoting properties in livestock, the non-pungent nature of capsiate makes it a particularly attractive alternative. creative-enzymes.comresearchgate.netnih.gov
Integration with Multi-Omics Data for Systems Biology Understanding
To fully comprehend the complex biological impact of capsiate, a systems biology approach is necessary. This involves the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of cellular and organismal responses. nih.govmixomics.org Such integrative approaches can reveal the intricate interplay between different biological layers, moving beyond a single molecule or pathway. nih.govunimelb.edu.au
Future research should focus on applying multi-omics strategies to studies involving capsiate. For example, by treating cell cultures or animal models with capsiate and subsequently analyzing the comprehensive molecular changes, researchers can construct detailed network models of its mechanism of action. researchgate.net This can help identify novel signaling pathways, key regulatory molecules, and predictive biomarkers associated with capsiate's effects. mixomics.orgunimelb.edu.au The development of specific databases for Capsicum-related compounds, such as CapCyc, will further aid these systems-level analyses. nih.gov
Q & A
Basic Research Questions
Q. What are the established mechanisms by which Capsiate Natura and CH-19 Capsiate influence metabolic pathways in preclinical models?
- Methodological Answer: Begin with systematic reviews of existing in vitro and in vivo studies to identify conserved pathways (e.g., TRPV1 activation, thermogenesis modulation). Use targeted assays (e.g., Western blotting for UCP1 expression, calorimetry for energy expenditure) to validate hypothesized mechanisms. Prioritize studies with controlled variables (dose, administration route) to isolate compound-specific effects .
Q. What analytical techniques are most reliable for quantifying Capsiate Natura and CH-19 Capsiate purity in experimental samples?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for quantifying capsinoid content. Validate protocols using reference standards (e.g., dihydrocapsiate) and ensure calibration curves meet ICH Q2(R1) guidelines. For structural confirmation, pair with mass spectrometry (LC-MS) or NMR spectroscopy .
Q. How do existing studies address confounding variables in Capsiate Natura’s effects on adipose tissue composition?
- Methodological Answer: Analyze longitudinal studies (e.g., 12-week trials) that control for diet, physical activity, and baseline BMI. Use stratified randomization in human trials to minimize bias. For preclinical models, standardize housing conditions and dietary intake across treatment groups .
Advanced Research Questions
Q. How can conflicting data on Capsiate Natura’s impact on lean mass and adipose tissue (e.g., increased adiposity in some cohorts) be reconciled?
- Methodological Answer: Conduct sensitivity analyses to identify subgroup variations (e.g., age, hormonal status). Use dual-energy X-ray absorptiometry (DEXA) for precise body composition measurements. Explore dose-dependent effects through meta-regression of existing datasets .
Q. What experimental designs are optimal for isolating CH-19 Capsiate’s effects on bone mineral density (BMD) from systemic metabolic changes?
- Methodological Answer: Employ factorial designs comparing Capsiate-only groups with combined treatment arms (e.g., Capsiate + calcium supplementation). Use micro-CT imaging to assess trabecular bone structure independently of systemic biomarkers. Control for confounding factors like vitamin D status and estrogen levels .
Q. How can multi-omics approaches (transcriptomics, metabolomics) elucidate novel pathways modulated by CH-19 Capsiate?
- Methodological Answer: Integrate RNA-seq data from adipose tissue biopsies with serum metabolomic profiles. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to metabolic outcomes. Validate findings using CRISPR/Cas9 knockouts in cell models .
Methodological Guidance Table
Contradiction Resolution Framework
- Step 1 : Perform systematic reviews with PRISMA guidelines to aggregate conflicting results (e.g., adipose tissue changes in Capsiate trials) .
- Step 2 : Apply meta-analytic tools (e.g., random-effects models) to quantify heterogeneity (I² statistic) and identify moderators (e.g., trial duration, population ethnicity) .
- Step 3 : Design replication studies with enhanced controls (e.g., standardized Capsiate Natura sourcing, blinded assessors) .
Key Data from Select Studies
| Study Focus | Finding | Methodological Note |
|---|---|---|
| Adipose Tissue Composition | 9.1% increase in sROI adipose tissue (p = 0.05) in Capsiate group | Used MRI-based segmentation; limited to postmenopausal women. |
| Bone Mineral Density (BMD) | No significant change in mROI after 12 weeks | Confounded by calcium/vitamin D intake variability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
